N-(3-ethyl-4-methylphenyl)-6-oxaspiro[2.5]octane-2-carboxamide
Description
N-(3-ethyl-4-methylphenyl)-6-oxaspiro[2.5]octane-2-carboxamide is a synthetic organic compound known for its unique spirocyclic structure. This compound features a spiro[2.5]octane core, which is a bicyclic system where two rings are connected through a single atom. The presence of an oxaspiro group and a carboxamide functional group adds to its chemical complexity and potential reactivity.
Properties
IUPAC Name |
N-(3-ethyl-4-methylphenyl)-6-oxaspiro[2.5]octane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-3-13-10-14(5-4-12(13)2)18-16(19)15-11-17(15)6-8-20-9-7-17/h4-5,10,15H,3,6-9,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIZVMLPZMCSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)NC(=O)C2CC23CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-ethyl-4-methylphenyl)-6-oxaspiro[2.5]octane-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, with a nucleophile.
Introduction of the oxaspiro group: This step may involve the use of an epoxide or a similar reagent to introduce the oxygen atom into the spirocyclic structure.
Attachment of the carboxamide group: This can be done through an amide coupling reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N-(3-ethyl-4-methylphenyl)-6-oxaspiro[2.5]octane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-ethyl-4-methylphenyl)-6-oxaspiro[2.5]octane-2-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound may be studied for its potential biological activity, such as its interaction with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-ethyl-4-methylphenyl)-6-oxaspiro[2.5]octane-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
N-(3-ethyl-4-methylphenyl)-6-oxaspiro[2.5]octane-2-carboxamide can be compared with other spirocyclic compounds, such as:
Spiro[2.4]heptane derivatives: These compounds have a smaller spirocyclic core and may exhibit different reactivity and biological activity.
Spiro[3.5]nonane derivatives: These compounds have a larger spirocyclic core and may have different physical and chemical properties.
Oxaspiro compounds:
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which can impart distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
